molecular formula C16H10Cl2N2OS B3037147 (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 444061-19-2

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3037147
CAS No.: 444061-19-2
M. Wt: 349.2 g/mol
InChI Key: CYWJPGHLXFJPMQ-UKTHLTGXSA-N
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Description

(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C16H10Cl2N2OS and its molecular weight is 349.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-5-[(2,3-dichlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-8-4-5-10(14(12)18)9-13-15(21)20(16(22)19-13)11-6-2-1-3-7-11/h1-9H,(H,19,22)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWJPGHLXFJPMQ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one , with the CAS number 444061-19-2 , is a member of the imidazole family and has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various research findings.

Basic Information

PropertyValue
Molecular FormulaC₁₆H₁₀Cl₂N₂OS
Molar Mass349.23 g/mol
Hazard ClassificationIrritant

Structure

The structure of this compound features a dichlorobenzylidene moiety attached to a mercapto group and an imidazole ring, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related imidazole compound was shown to inhibit cell proliferation in various cancer cell lines such as pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cells. The mechanism involved apoptosis induction via caspase activation, suggesting that the imidazole scaffold may play a crucial role in anticancer activity .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties. In particular, its analogs have been tested for inhibition against enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). For example, certain derivatives showed significant inhibition of MAO-B with IC50 values comparable to established inhibitors . This suggests potential applications in neurodegenerative diseases.

Cytotoxicity and Safety Profile

In vitro studies assessing cytotoxicity revealed that certain derivatives did not exhibit significant toxicity at lower concentrations, indicating a favorable safety profile for potential therapeutic applications. However, further studies are needed to fully characterize the safety and efficacy of this compound in vivo .

Study 1: Anticancer Effects

A study investigated the effects of an imidazole derivative on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis rates compared to control groups. The mechanism was attributed to the activation of caspase pathways .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of related compounds on MAO-B. Kinetic studies demonstrated competitive inhibition characteristics, suggesting that these compounds could serve as leads for developing new treatments for conditions like depression and Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of new pharmaceuticals. Research indicates that imidazole derivatives often exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Enzyme Inhibition Assays : Evaluating the compound's ability to inhibit specific enzymes linked to disease processes.
  • Cell Viability Tests : Assessing the cytotoxic effects on cancer cell lines.

Pharmacological Research

Due to its unique chemical properties, there is ongoing research into its pharmacokinetics and pharmacodynamics. Investigations include:

  • Bioavailability Studies : Understanding how well the compound is absorbed and utilized in biological systems.
  • Toxicity Assessments : Evaluating safety profiles through in vitro and in vivo studies.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting potential as a new antibiotic agent.

Case Study 2: Anticancer Properties

In vitro tests on cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. Further analysis revealed that it affects key signaling pathways involved in cell survival, marking it as a promising candidate for cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one, and what methodological considerations ensure high yield and purity?

  • Methodology : Base-promoted condensation reactions under reflux conditions (e.g., NaOH/EtOH) are effective for imidazolone derivatives. Reaction parameters (temperature, solvent polarity, and stoichiometry) must be optimized to minimize byproducts. Purification via recrystallization or column chromatography is recommended .
  • Data Support : Yield optimization studies for analogous compounds show ~50–75% efficiency under similar conditions .

Q. How can researchers characterize the structural and spectral properties of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) for regiochemical confirmation (e.g., 1^1H and 13^{13}C NMR), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Infrared (IR) spectroscopy confirms functional groups like the mercapto (-SH) and carbonyl (C=O) moieties .
  • Data Support : Crystallographic data for related imidazolones (CCDC 1017138) validate bond angles and torsion angles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store in airtight containers at 2–8°C, away from ignition sources. Emergency measures include flushing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound, particularly its enzyme inhibition potential?

  • Methodology : Conduct kinase inhibition assays (e.g., CDK or dual-specificity kinases) using recombinant enzymes and ATPase activity measurements. Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to active sites. Validate with IC50_{50} values and competitive inhibition kinetics .
  • Data Support : Analogous benzodioxole-imidazolones show IC50_{50} values <1 μM for CDK inhibition .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology : Perform accelerated stability studies (ICH guidelines) using HPLC to monitor degradation products. Test pH ranges (3–10) and temperatures (25–60°C) over 4–12 weeks. Identify degradation pathways (hydrolysis, oxidation) via LC-MS .
  • Data Support : Related thiazolo-pyrimidinones exhibit t1/2_{1/2} >30 days at pH 7 and 25°C .

Q. What computational approaches can predict the compound’s reactivity and environmental fate?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for redox potential. Environmental persistence can be modeled with EPI Suite™, estimating biodegradation half-lives and bioaccumulation factors .
  • Data Support : Chlorinated aromatic systems show moderate biodegradability (EPI Suite™: t1/2_{1/2} ~60 days in soil) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Synthesize analogs with substitutions on the dichlorobenzylidene or phenyl rings. Test SAR via in vitro bioassays (e.g., antifungal, anticancer). Correlate electronic effects (Hammett constants) with activity trends .
  • Data Support : Fluorinated analogs of thioxothiazolidinones show 2–5x higher potency against fungal pathogens .

Q. What experimental designs are suitable for assessing the compound’s ecotoxicological impact?

  • Methodology : Follow OECD Test Guidelines (e.g., Daphnia magna acute toxicity, algal growth inhibition). Use microcosm studies to evaluate bioaccumulation in aquatic ecosystems. LC-MS/MS quantifies residues in environmental matrices .
  • Data Support : Project INCHEMBIOL outlines tiered testing for abiotic/biotic compartments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-(2,3-dichlorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.